Diheptyl adipate
Overview
Description
Diheptyl adipate is a synthetic texture-enhancing emollient . It is produced from naturally occurring succinic acid and a colorless alcohol known as heptanol . It is sometimes used as a replacement for silicones in cosmetic products .
Synthesis Analysis
Several attempts have been made to obtain aliphatic dicarboxylic diesters from esterification reaction to develop the biomass-derived platform molecules and green manufacturing processes . In one study, Na3(H2O)6[AlMo6O18(OH)6], an Anderson-type polyoxometalate, was reported as a catalyst for diester synthesis from dicarboxylic acid to diester .Molecular Structure Analysis
The molecular formula of Diheptyl adipate is C20H38O4 . Its molecular weight is 342.5133 .Chemical Reactions Analysis
The preparation of diester products is urgently needed to be studied . Acids like succinic, adipic acid, sebacic acid, etc., are essential bio-platform molecules that can be converted into valuable products through esterification reaction .Physical And Chemical Properties Analysis
Experimental data is presented on the thermal conductivity of diheptyl adipinate in a broad range of temperatures and pressures .Scientific Research Applications
Toxicity Studies :
- A study investigated the endocrine-mediated properties of DEHA, finding disturbances in the estrous cycle and ovarian follicle atresia in high dosage groups in rats (Miyata et al., 2006).
- Another research indicated that DEHA did not cause tumor formation in rats but was carcinogenic in female mice, causing increased incidences of hepatocellular carcinomas, and was probably carcinogenic for male mice (National Toxicology Program technical report series, 1982).
Metabolism and Excretion :
- A study on human volunteers demonstrated specific metabolites of DEHA excreted in urine, providing insights into human in vivo DEHA metabolism and urinary metabolite excretion (Nehring et al., 2019).
- Research on the in vitro metabolism of DEHA in human liver microsomes identified specific biomarkers, offering potential tools for human biomonitoring of DEHA exposure (Silva et al., 2013).
Reproductive and Genetic Effects :
- Studies have evaluated the embryonic-fetal toxicity and teratogenic effects of adipic acid esters, including DEHA, in rats, comparing them to phthalate esters (Singh et al., 1973).
- Research on the antifertility and mutagenic effects of adipates, including DEHA, on male mice showed dose-dependent adverse effects on fertility and increased early fetal deaths (Singh et al., 1975).
Applications in Drug Delivery :
- Poly(glycerol adipate) microparticles, modified with fatty acids, including DEHA, have been explored for controlled drug delivery, offering an alternative to commonly used materials (Steiner et al., 2020).
Metabolic Engineering for Production :
- A study on the metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway, potentially involving DEHA as a precursor, demonstrated the highest adipic acid titer reported in E. coli (Zhao et al., 2018).
Plasticizer Alternative :
- DEHA has been identified as a plasticizer alternative for di‐2‐ethylhexyl phthalate (DEHP), with studies on its systemic toxicity following intravenous exposure in rats indicating a No‐Observed‐Effect Level (NOEL) of 200 mg/kg/day (Xu et al., 2019).
Future Directions
properties
IUPAC Name |
diheptyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17-23-19(21)15-11-12-16-20(22)24-18-14-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITULKFUBJXOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCCCC(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065809 | |
Record name | Hexanedioic acid, diheptyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diheptyl adipate | |
CAS RN |
14697-48-4 | |
Record name | 1,6-Diheptyl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14697-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diheptyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-diheptyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, diheptyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diheptyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEPTYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M01ZJ4HJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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